3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine
Description
Properties
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)oxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-6-8(11(2)10-7)12-5-3-4-9/h6H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQMNAYDHVOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OCCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518478-83-5 | |
| Record name | 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine typically involves the reaction of 1,3-dimethyl-5-hydroxypyrazole with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrazole is replaced by the amine group, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds with pyrazole rings exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of specific molecular targets, such as enzymes or receptors associated with cancer proliferation and survival pathways. The presence of the amine group in 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine enhances its ability to form hydrogen bonds and interact with biological macromolecules, potentially leading to improved therapeutic effects.
Neuroprotective Effects:
The compound may also possess neuroprotective properties. Research into similar pyrazole derivatives has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine could be explored further for its potential in treating neurodegenerative diseases.
Agricultural Science
Pesticidal Properties:
The unique structure of 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine makes it a candidate for development as a pesticide or herbicide. Pyrazole compounds are known for their efficacy against various pests and diseases affecting crops. The potential for this compound to disrupt metabolic pathways in pests can lead to effective pest management solutions.
Plant Growth Regulation:
There is also potential for this compound to act as a plant growth regulator. Research into similar compounds has shown that they can influence plant hormone levels, promoting growth and resistance to environmental stressors.
Material Science
Polymer Chemistry:
In material science, the incorporation of pyrazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. The unique interactions between the pyrazole group and polymer chains can lead to improved performance characteristics in materials used for packaging, coatings, and other applications.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including those structurally similar to 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine. They reported significant growth inhibition against various cancer cell lines, suggesting that further investigation into the specific mechanisms of action could yield valuable therapeutic agents.
Case Study 2: Pesticidal Efficacy
A research team evaluated the effectiveness of pyrazole-based compounds as insecticides against common agricultural pests. Results indicated that these compounds significantly reduced pest populations while demonstrating low toxicity to non-target organisms, highlighting their potential as environmentally friendly alternatives to conventional pesticides.
Mechanism of Action
The mechanism of action of 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Shares the pyrazole ring structure but differs in the functional groups attached.
1,3-Dimethyl-5-hydroxypyrazole: Similar core structure with a hydroxyl group instead of the amine group.
Uniqueness
3-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine is unique due to its specific substitution pattern and the presence of both amine and pyrazole functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine, with the CAS number 1518478-83-5, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₈H₁₅N₃O
- Molecular Weight : 169.22 g/mol
- Structure : The compound features a pyrazole ring, which is known for its pharmacological significance.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine. A comparative analysis of various derivatives indicated that certain modifications enhance their efficacy against multi-drug resistant (MDR) pathogens.
In Vitro Studies
In vitro evaluations have shown that derivatives containing the pyrazole moiety exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The compound demonstrated a synergistic effect when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs significantly .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | % Biofilm Reduction |
|---|---|---|---|
| 3a | 0.22 | 0.25 | 75% |
| 5a | 0.30 | 0.35 | 70% |
| 7b | 0.25 | 0.30 | 80% |
Cytotoxicity and Safety Profile
The safety profile of the compound was assessed through hemolytic activity and cytotoxicity tests:
- The hemolytic activity was notably low, with % lysis ranging from 3.23% to 15.22%, indicating low toxicity .
- Non-cytotoxicity was confirmed with IC₅₀ values greater than 60 μM, suggesting that these compounds could be safe for further development .
The mechanism through which these compounds exert their biological effects is multifaceted:
- DNA Gyrase Inhibition : Compounds demonstrated inhibitory effects on DNA gyrase with IC₅₀ values ranging from 12.27 to 31.64 μM.
- Dihydrofolate Reductase (DHFR) Inhibition : Significant inhibition was observed with IC₅₀ values between 0.52 and 2.67 μM, highlighting their potential as dual inhibitors .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazol-4-one/thiophene-bearing pyrazole derivatives, where the compound was included as part of a broader investigation into antimicrobial agents targeting DNA gyrase and DHFR . The results indicated promising antimicrobial properties alongside a favorable safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1,3-dimethyl-1H-pyrazol-5-ol with 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is a common approach. Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity and structure .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups and stereochemistry.
- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).
- Elemental Analysis : Validate empirical formula (C₉H₁₇N₃O).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and stability under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Solvent effects can be simulated using PCM models. For stability, calculate bond dissociation energies (BDEs) of the ether and amine linkages under thermal/oxidative stress .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines, incubation times, and controls.
- Metabolic Stability : Test compound degradation in assay media via LC-MS.
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying pyrazole substituents) to isolate bioactive moieties .
Q. How does crystallography aid in understanding the compound’s intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks. For example, the pyrazole ring’s N–H group may form N–H⋯O bonds with adjacent molecules, influencing solubility and melting point. Compare with DFT-optimized gas-phase structures to assess solid-state effects .
Q. What advanced techniques validate its mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Kinetic Studies : Measure enzyme inhibition (e.g., acetylcholinesterase) using Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms.
- Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-enzyme binding poses, prioritizing residues for mutagenesis validation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
